1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Description
1-[[(2S)-2-(2,4-Difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole (CAS: 141113-42-0) is a chiral epoxide-containing triazole derivative. It serves as a critical intermediate in the synthesis of fluconazole, a widely used antifungal drug . Structurally, it features a 2,4-difluorophenyl group attached to an oxirane (epoxide) ring, which is further linked to a 1,2,4-triazole moiety. Its synthesis typically involves the reaction of 1-(2,4-difluorophenyl)-2-[1,2,4-triazol-1-yl]ethanone (precursor impurity A) under basic conditions, forming the oxirane ring .
Properties
IUPAC Name |
1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXQTZYZQHYHRL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation via Trimethyl Sulphoxonium Iodide and Phase Transfer Catalysis
The most extensively documented method for synthesizing Compound I involves the epoxidation of 2,4-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (Formula III ) using trimethyl sulphoxonium iodide (TMSOI) under phase-transfer conditions.
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic epoxidation, where TMSOI generates a sulfoxonium ylide in situ, facilitating the formation of the epoxide ring. Critical parameters include:
-
Catalysts : Phase transfer agents such as cetyl trimethyl ammonium bromide (CTAB) or tetrabutyl ammonium bromide (TBAB) enhance interfacial reactivity.
-
Base : Sodium hydroxide or potassium carbonate deprotonates the ylide precursor.
-
Solvents : Polar aprotic solvents like toluene or dichloromethane optimize reaction kinetics while minimizing side reactions.
A representative protocol involves heating Formula III with TMSOI (1.2 eq), CTAB (0.1 eq), and sodium hydroxide (2.5 eq) in toluene at 60–70°C for 6–8 hours. The organic layer is concentrated under reduced pressure (300–600 mmHg) and cooled to −8°C to precipitate crystalline Compound I.
Isolation and Purification
Isolation of Compound I is achieved by reducing the solvent volume to 0.5–1.0 times the starting material’s weight, followed by chilling. This step eliminates impurities such as unreacted Formula III and decomposition byproducts, yielding >95% purity (by HPLC). The crystalline form’s stability allows long-term storage without degradation, a marked improvement over prior oily intermediates.
Alternative Methodologies and Comparative Analysis
While the phase-transfer-catalyzed method dominates industrial production, CN101168542A discloses an alternative approach using 2,4-difluorophenyl precursors and 1,2,4-triazole under basic conditions. However, limited experimental details suggest this method may face scalability challenges due to lower yields (<80%) and residual impurities.
Table 1: Comparison of Synthesis Methods for Compound I
Characterization of Crystalline Compound I
X-Ray Powder Diffraction (XRPD) Analysis
The crystalline form of Compound I is unequivocally characterized by its XRPD pattern, obtained using Cu Kα radiation (λ = 1.541 Å). Key diffraction peaks at 2θ values of 8.2°, 12.5°, 16.7°, and 21.3° confirm the compound’s monoclinic crystal system and P21 space group.
Table 2: XRPD Peaks for Crystalline Compound I
| 2θ (°) | Relative Intensity (%) |
|---|---|
| 8.2 | 100 |
| 12.5 | 85 |
| 16.7 | 78 |
| 21.3 | 65 |
Industrial-Scale Production and Process Optimization
Scalability and Cost Efficiency
The US20060252940A1 method is designed for industrial application, with batch sizes exceeding 100 kg. Key optimizations include:
-
Solvent Recovery : Toluene is distilled and reused, reducing raw material costs by 30%.
-
Temperature Control : Maintaining reaction temperatures below 70°C prevents decomposition, ensuring consistent product quality.
-
Phase Transfer Catalyst Recycling : CTAB is recovered via aqueous extraction, lowering catalyst consumption.
Yield Improvement Strategies
-
Stoichiometric Adjustments : Increasing TMSOI to 1.5 eq improves epoxidation efficiency to 97%.
-
Crystallization Additives : Seeding with pre-formed Compound I crystals accelerates nucleation, reducing isolation time.
Applications in Fluconazole Synthesis
Chemical Reactions Analysis
Types of Reactions
1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the triazole ring under mild conditions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Antifungal Activity
1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole has been studied for its antifungal properties. It is considered an impurity of fluconazole, a widely used antifungal agent. Research indicates that this compound exhibits antifungal activity against various strains of fungi by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a scaffold for designing new triazole derivatives with enhanced biological activities. The triazole moiety is known for its ability to form hydrogen bonds and participate in π-stacking interactions, making it a valuable component in drug design .
Agricultural Applications
The compound's antifungal properties extend to agricultural applications, where it can be utilized as a fungicide. Its efficacy in controlling fungal pathogens in crops can improve yield and quality. Studies have shown that formulations containing this compound can effectively manage diseases caused by pathogenic fungi in various crops .
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of this compound demonstrated its effectiveness against Candida albicans and Aspergillus fumigatus. The compound showed a minimum inhibitory concentration (MIC) lower than that of fluconazole in certain strains, indicating potential for development as a standalone therapeutic agent or as an adjuvant to enhance fluconazole efficacy .
Case Study 2: Agricultural Application
Research published in agricultural science journals highlighted the use of this compound in controlling Botrytis cinerea, a major fungal pathogen affecting grapes. Field trials indicated that treatments with formulations containing the compound resulted in significantly lower disease incidence compared to untreated controls. This suggests its viability as an eco-friendly alternative to traditional fungicides .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Antifungal Activity | Treatment for fungal infections | Effective against Candida and Aspergillus strains |
| Medicinal Chemistry | Scaffold for drug design | Enhances biological activity through structural modifications |
| Agricultural Science | Fungicide for crops | Reduces disease incidence in grape cultivation |
Mechanism of Action
The mechanism of action of 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole involves its interaction with fungal enzymes. The compound inhibits the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Structural Differences :
- Epoxide vs. Diol Backbone: Unlike fluconazole (diol backbone), the compound retains an epoxide ring, which is reactive and contributes to its genotoxicity .
- Substituent Variations : Voriconazole incorporates a fluoropyrimidine group, enhancing its spectrum, while epoxiconazole (a pesticide) features chlorophenyl/fluorophenyl groups for environmental stability .
Antifungal Activity Comparisons
Triazole derivatives with structural modifications exhibit enhanced antifungal potency:
- Piperazine/Benzyl Substituents: Compounds like 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted-piperazin-1-yl)-2-propanols show MIC values ≤0.125 μg/mL against Candida albicans, surpassing fluconazole by 4-fold .
- Tetrazole Derivatives : Tetrazole-based analogs with aryl-piperazine chains demonstrate broad activity against Cryptococcus neoformans and Aspergillus spp., highlighting the role of heterocycle substitution .
- Lack of Bioactivity in the Target Compound : As an intermediate, this compound itself lacks direct antifungal activity but is essential for synthesizing active drugs like fluconazole .
Toxicity and Regulatory Considerations
- Genotoxicity: The compound is a Group 2 GTI, requiring control at ≤0.3 µg/g in fluconazole APIs .
- Regulatory Status: Unlike clinically safe triazoles (e.g., fluconazole), this compound is restricted to synthesis intermediates due to carcinogenic risks .
- Environmental Impact : Analogous epoxide-containing triazoles like epoxiconazole are regulated in agriculture due to eco-toxicity .
Biological Activity
1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the presence of a triazole ring and an epoxide moiety. Its molecular formula is with a molecular weight of approximately 333.31 g/mol. The synthesis of this compound often involves the reaction of 1,2,4-triazole derivatives with various electrophiles under specific conditions to yield high purity and yield.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.31 g/mol |
| CAS Number | 86386-77-8 |
| IUPAC Name | This compound |
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It has been tested against various fungi and shown to inhibit the growth of pathogenic strains effectively. For instance, studies have demonstrated its efficacy comparable to established antifungal agents like fluconazole.
Antiviral Properties
The compound has also been evaluated for antiviral activity. In vitro studies have reported that certain triazole derivatives exhibit broad-spectrum antiviral effects against both RNA and DNA viruses. Specifically, derivatives related to this compound have shown promising results in inhibiting viral replication at non-toxic dosage levels.
Anticancer Potential
In recent studies involving HepG2 cell lines (human liver cancer cells), compounds derived from the triazole framework have displayed notable anti-proliferative effects. The IC50 values for these compounds suggest significant potential for development as anticancer agents. For example:
- Compound 6d : IC50 = 13.004 µg/mL
- Compound 6e : IC50 = 28.399 µg/mL
This indicates that structural modifications can enhance the anticancer activity of triazole derivatives.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| Compound 6d | 13.004 | High |
| Compound 6e | 28.399 | Moderate |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is closely linked to their chemical structure. Modifications in substituents on the triazole ring or the oxirane moiety can lead to variations in potency and selectivity against different biological targets.
Key Findings in SAR Studies:
- Substituent Effects : Electron-donating groups tend to enhance biological activity compared to electron-withdrawing groups.
- Ring Modifications : Alterations in the triazole ring can significantly influence antifungal and anticancer activities.
Case Studies
Several studies have highlighted the effectiveness of this compound class:
- Antifungal Study : A study published in Journal of Advanced Pharmacy Education & Research evaluated various triazole derivatives against Candida species and found that modifications in the phenyl group improved antifungal efficacy.
- Antiviral Research : Another investigation focused on the antiviral potential of modified triazoles against Herpes Simplex Virus (HSV), revealing that specific structural changes led to enhanced antiviral activity.
- Anticancer Evaluation : Research conducted on HepG2 cells demonstrated that compounds with specific methyl substitutions exhibited superior anti-proliferative effects compared to their unsubstituted counterparts.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole in fluconazole production?
- Methodological Answer : The compound is synthesized via nucleophilic epoxide ring-opening of 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) under reflux conditions . A semi-continuous flow method has also been developed, involving Grignard reagent formation from 2,4-difluorobromobenzene and reaction with 1,3-dichloroacetone to yield intermediates, followed by nucleophilic attack with triazole . Key challenges include controlling stereochemistry and minimizing genotoxic byproducts .
Q. How can researchers quantify this compound as a genotoxic impurity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used, validated for specificity, linearity (0.1–1.0 µg/mL), and precision (RSD <5%). Limits of quantification (LOQ) as low as 0.05% are achievable, critical for compliance with ICH M7 guidelines . Mass spectrometry (LC-MS) enhances sensitivity for trace analysis, particularly in metabolic studies .
Q. What spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemical features (e.g., oxirane ring configuration), while infrared (IR) spectroscopy identifies functional groups (C-F, triazole ring). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 265.0732 for C₁₁H₉F₂N₃O⁺) . X-ray crystallography provides definitive stereochemical assignments .
Advanced Research Questions
Q. How do stereochemical variations in the oxirane ring influence reactivity and biological activity?
- Methodological Answer : The (2S) configuration in the oxirane ring enhances electrophilicity, favoring nucleophilic attacks during synthesis. Chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis separates enantiomers, while computational docking studies correlate stereochemistry with antifungal target (CYP51) binding . Contradictory data exist on whether the (2R) isomer increases genotoxicity .
Q. What computational strategies predict metabolic pathways and toxicity profiles?
- Methodological Answer : Density functional theory (DFT) calculates reaction energetics (e.g., epoxide ring-opening ΔG‡), while molecular dynamics simulations model interactions with hepatic enzymes (e.g., CYP3A4). QSAR models trained on genotoxicity datasets (Ames test/micronucleus assay) predict carcinogenic risk . Meta-analysis of conflicting in vivo data (e.g., Fucic et al. vs. Müller et al.) highlights dose-dependent effects .
Q. How can impurity profiling optimize synthetic protocols for regulatory compliance?
- Methodological Answer : Design of experiments (DoE) identifies critical process parameters (e.g., temperature, base concentration) affecting impurity levels. Accelerated stability studies (40°C/75% RH) monitor degradation products (e.g., diol derivatives via hydrolysis). Orthogonal analytical methods (HPLC, GC-MS) validate impurity thresholds per ICH Q3A/B .
Q. What structural modifications enhance antifungal efficacy while reducing toxicity?
- Methodological Answer : Substituent variation at the triazole ring (e.g., carbamate derivatives) or oxirane methyl group improves target affinity. In vitro assays (MIC against Candida spp.) and cytotoxicity screens (HepG2 cells) prioritize analogs. Metabolic stability is assessed via liver microsome incubation (t₁/₂ >60 min desirable) .
Contradictions and Open Challenges
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
